Product packaging for Flupropadine(Cat. No.:CAS No. 81613-59-4)

Flupropadine

Cat. No.: B1210466
CAS No.: 81613-59-4
M. Wt: 391.4 g/mol
InChI Key: KCVJZJNNTBOLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flupropadine is a synthetic rodenticide compound that functions as a chronic, cumulative anticoagulant, originally developed for the control of rodent populations such as Norway rats (Rattus norvegicus) and house mice (Mus musculus) . Field studies demonstrated that baits containing 0.1%, 0.15%, or 0.2% this compound could achieve rapid control of infestations, with the 0.2% concentration being the most effective, though its efficacy could be reduced in environments with abundant alternative food sources . Its mode of action and historical application profile make it a substance of interest for researchers in pest control and toxicology. The compound is characterized by its delayed action, allowing target rodents to feed multiple times before lethal effects occur, which can be a valuable trait for comparative studies in rodenticide behavior and efficacy . This compound is now considered an obsolete rodenticide and is not approved under current EU regulations (EC 1107/2009), enhancing its value for historical and comparative research rather than practical application . This product is intended for research purposes only by trained professionals. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23F6N B1210466 Flupropadine CAS No. 81613-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81613-59-4

Molecular Formula

C20H23F6N

Molecular Weight

391.4 g/mol

IUPAC Name

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidine

InChI

InChI=1S/C20H23F6N/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26/h11-13,15H,6-10H2,1-3H3

InChI Key

KCVJZJNNTBOLKH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Other CAS No.

81613-59-4
81613-60-7

Synonyms

1-bis(3,5-trifluromethylphenyl)-3-(4-tert-butylpiperidino)-prop-1-yne
flupropadine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Flupropadine

Established Synthetic Routes for Flupropadine

The synthesis of this compound, chemically named 1-{3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-yl}-4-tert-butylpiperidine, involves the strategic connection of its three key structural components: a 3,5-bis(trifluoromethyl)phenyl group, a propargyl linker, and a 4-tert-butylpiperidine moiety.

Pioneering Synthetic Protocols

The foundational synthesis of this compound is understood to proceed through a multi-step sequence that logically assembles the molecule from readily available starting materials. A plausible and widely recognized approach involves a Sonogashira coupling reaction followed by an alkylation or a related substitution reaction.

The initial step typically involves the palladium-catalyzed Sonogashira cross-coupling of an aryl halide with a terminal alkyne. In the case of this compound, this would be the reaction between 3,5-bis(trifluoromethyl)iodobenzene and propargyl alcohol. This reaction forms the carbon-carbon bond between the aromatic ring and the propargyl unit, yielding 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol.

The subsequent key transformation is the introduction of the 4-tert-butylpiperidine group. This is generally achieved by first converting the hydroxyl group of the propargyl alcohol intermediate into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride). The resulting activated intermediate can then undergo a nucleophilic substitution reaction with 4-tert-butylpiperidine to afford the final this compound molecule.

A summary of this pioneering synthetic pathway is presented in the table below:

StepReactantsReaction TypeProduct
13,5-bis(trifluoromethyl)iodobenzene, Propargyl alcoholSonogashira Coupling3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
23-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol, Activating agent (e.g., TsCl, PBr3)Activation of Alcohol3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-yl tosylate/halide
3Activated Intermediate, 4-tert-butylpiperidineNucleophilic SubstitutionThis compound

Optimization of Reaction Conditions and Yields

The efficiency of the established synthetic route for this compound can be significantly influenced by the specific reaction conditions employed. Optimization of these parameters is crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts.

For the Sonogashira coupling step, several factors can be fine-tuned. The choice of palladium catalyst and copper(I) co-catalyst, the nature of the solvent and base, and the reaction temperature are all critical variables. For instance, employing a highly active palladium catalyst, such as one with phosphine ligands, can enhance the reaction rate and allow for lower catalyst loading. The selection of a suitable base, often an amine like triethylamine or diisopropylamine, is necessary to neutralize the hydrogen halide formed during the reaction.

In the subsequent nucleophilic substitution step, the choice of the leaving group on the propargyl intermediate is important. Tosylates are often good leaving groups, but their preparation adds an extra step. Direct conversion of the alcohol to a halide might be more atom-economical. The reaction conditions for the substitution, such as solvent and temperature, also play a significant role in determining the rate and efficiency of the formation of the final product.

The following table outlines key parameters that can be optimized for each major step in the synthesis:

Reaction StepParameter for OptimizationPotential Improvements
Sonogashira Coupling Palladium CatalystUse of high-turnover catalysts (e.g., palladacycles, N-heterocyclic carbene complexes) to reduce catalyst loading.
Copper(I) Co-catalystOptimization of the amount of copper salt to minimize homocoupling of the alkyne.
SolventUse of polar aprotic solvents (e.g., DMF, THF) or greener solvent alternatives.
BaseScreening of various amine bases to find the optimal balance between reactivity and side reactions.
TemperatureLowering the reaction temperature to improve selectivity and reduce byproduct formation.
Nucleophilic Substitution Leaving GroupComparison of different leaving groups (e.g., tosylate, mesylate, halides) for optimal reactivity and yield.
SolventSelection of a solvent that promotes the desired SN2 reaction pathway.
TemperatureControl of temperature to prevent side reactions such as elimination.

Exploration of Novel Synthetic Strategies for this compound Analogues and Derivatives

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the introduction of stereocenters into its scaffold, particularly on the piperidine (B6355638) ring, could lead to analogues with potentially different biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial in medicinal chemistry and drug design.

For the synthesis of chiral piperidine derivatives, a variety of asymmetric methods can be employed. These include the use of chiral auxiliaries, chiral catalysts, and enantiomerically pure starting materials. For example, the synthesis could start from a chiral amino acid to construct the piperidine ring with a defined stereochemistry. Alternatively, asymmetric hydrogenation or reduction of a suitable precursor could establish the desired stereocenters.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.

In the context of the Sonogashira coupling, "green" modifications have been explored, such as performing the reaction in water or other environmentally benign solvents, using copper-free conditions to avoid the toxicity of copper salts, and employing recyclable catalysts.

For the alkylation step, replacing hazardous solvents with greener alternatives and developing more atom-economical methods for activating the propargyl alcohol are key areas of focus. The principles of green chemistry that could be applied to the synthesis are summarized below:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Optimizing reactions to minimize waste generation.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.
Catalysis Utilizing catalytic reagents in preference to stoichiometric reagents.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the this compound molecule, it is possible to identify key structural features responsible for its activity and potentially design new analogues with improved properties.

Derivatization strategies for this compound can focus on three main regions of the molecule: the 3,5-bis(trifluoromethyl)phenyl ring, the propargyl linker, and the 4-tert-butylpiperidine moiety.

Modifications to the aromatic ring could involve altering the position and nature of the trifluoromethyl groups or introducing other substituents to probe the electronic and steric requirements for activity.

Changes to the propargyl linker could include varying its length, introducing substituents, or replacing the alkyne with other functional groups to assess the importance of this rigid linker.

Derivatization of the 4-tert-butylpiperidine ring offers significant opportunities for SAR exploration. The tert-butyl group can be replaced with other alkyl or functional groups of varying size and polarity. The piperidine ring itself could be replaced with other heterocyclic systems to explore the impact on activity.

The following table outlines potential derivatization strategies for SAR studies:

Molecular RegionDerivatization StrategyRationale
3,5-bis(trifluoromethyl)phenyl Ring - Vary the number and position of trifluoromethyl groups.- Introduce other electron-withdrawing or electron-donating groups.To understand the electronic and steric requirements of the aromatic moiety for biological activity.
Propargyl Linker - Increase or decrease the length of the carbon chain.- Introduce substituents on the chain.- Replace the alkyne with an alkene or alkane.To evaluate the importance of the linker's length, rigidity, and functionality.
4-tert-butylpiperidine Moiety - Replace the tert-butyl group with other alkyl groups (e.g., methyl, ethyl, isopropyl).- Introduce functional groups on the piperidine ring.- Replace the piperidine ring with other saturated heterocycles (e.g., pyrrolidine, morpholine).To probe the steric and electronic requirements of the heterocyclic portion of the molecule.

Through the systematic application of these synthetic and derivatization strategies, a deeper understanding of the chemical biology of this compound can be achieved, potentially leading to the development of new and more effective compounds.

Rational Design of this compound Derivatives for Mechanistic Probing

The rational design of chemical derivatives is a cornerstone of modern drug and pesticide discovery, aimed at elucidating the mechanism of action and improving the target compound's properties. For a compound like this compound, this would involve the strategic modification of its core structure to probe its interactions with its biological target.

Hypothetically, researchers would focus on several key areas of the this compound molecule for modification:

The 3,5-bis(trifluoromethyl)phenyl Ring: The trifluoromethyl groups are strong electron-withdrawing groups that significantly influence the electronic properties of the aromatic ring. Derivatives could be designed with alternative electron-withdrawing or electron-donating groups at these positions to understand the role of electronics in biological activity.

The Propargyl Linker: The rigidity and linearity of the alkyne linker could be investigated by synthesizing analogues with more flexible alkyl chains or different unsaturated linkers. This would help to determine the importance of the spatial arrangement between the aromatic and piperidine moieties.

The 4-tert-butylpiperidine Moiety: The bulky tert-butyl group likely plays a role in the molecule's binding affinity and metabolic stability. Derivatives with smaller or larger alkyl groups at this position, or even different cyclic amines, would provide insight into the steric requirements of the binding site.

A theoretical data table illustrating the types of derivatives that could be synthesized for mechanistic probing is presented below. It is important to reiterate that this is a conceptual representation and not based on published experimental data for this compound.

Derivative ID Modification Site Proposed Substituent Rationale for Design
FLU-D1 3,5-positions of the phenyl ring-Cl, -ClTo assess the impact of less lipophilic, yet still electron-withdrawing groups.
FLU-D2 Propargyl linker-(CH₂)₃-To investigate the effect of a flexible linker on biological activity.
FLU-D3 4-position of the piperidine ring-CH₃To probe the steric tolerance of the binding pocket.
FLU-D4 Piperidine ringPyrrolidineTo evaluate the importance of the six-membered ring for activity.

Library Synthesis of this compound Analogues

The synthesis of a library of analogues is a powerful approach to systematically explore the structure-activity relationship (SAR) of a lead compound. This is often achieved through combinatorial chemistry, where a large number of compounds are synthesized simultaneously.

For this compound, a library could be generated by varying the three main components of the molecule: the substituted phenyl ring, the linker, and the cyclic amine. A hypothetical library synthesis strategy could involve a multi-well plate format where a diverse set of building blocks for each component is reacted in various combinations.

Table of Potential Building Blocks for a this compound Analogue Library

Component Building Block Examples
Aromatic Ring 3,5-dichlorophenyl iodide, 3,5-dimethylphenyl iodide, 3-chloro-5-methoxyphenyl iodide
Linker Propargyl alcohol, 3-butyn-1-ol, 4-pentyn-1-ol
Cyclic Amine 4-methylpiperidine, 4-ethylpiperidine, piperidine, pyrrolidine

Again, it must be stressed that there is no publicly available information indicating that such a library of this compound analogues has been synthesized or reported.

Chemical Modulations Affecting Biological Interactions of this compound

Introduction of Functional Groups for Modulated Bioactivity

The introduction of specific functional groups can dramatically alter the bioactivity of a molecule by influencing its absorption, distribution, metabolism, excretion, and target binding affinity. In the context of this compound, targeted modifications could be made to enhance its efficacy or alter its biological properties.

For instance, introducing hydrophilic groups, such as hydroxyl or carboxyl groups, could potentially increase its water solubility. Conversely, adding more lipophilic groups might enhance its ability to cross biological membranes. The strategic placement of polar groups could also introduce new hydrogen bonding interactions with its target protein, potentially increasing its binding affinity.

Impact of Specific Substituents on Molecular Interactions

The specific nature of substituents on the this compound scaffold would be expected to have a profound impact on its molecular interactions.

Electron-withdrawing vs. Electron-donating Groups: The trifluoromethyl groups on the phenyl ring create a region of low electron density. Altering these with electron-donating groups like methoxy or methyl would change the electrostatic potential of the molecule, which could significantly affect its binding to a biological target.

Steric Bulk: The size and shape of substituents influence how the molecule fits into its binding site. The tert-butyl group on the piperidine ring is a clear example of a sterically demanding substituent. Replacing it with smaller or larger groups would directly probe the spatial constraints of the target.

Hydrogen Bond Donors and Acceptors: The parent this compound molecule lacks strong hydrogen bond donors. The introduction of groups like -OH or -NH2 could create new opportunities for hydrogen bonding, which are often crucial for high-affinity binding.

A hypothetical data table summarizing the potential impact of different substituents on molecular interactions is provided below.

Substituent Position Potential Impact on Molecular Interactions
-OCH₃3-position of phenyl ringAlters electronic properties (electron-donating); may introduce new hydrogen bond acceptor capabilities.
-OH4-position of piperidine ringIntroduces hydrogen bond donor/acceptor capabilities; increases polarity.
-FPhenyl ringCan alter metabolic stability and binding affinity through electronic effects.
-CNPhenyl ringStrong electron-withdrawing group; potential for dipole-dipole interactions.

Preclinical Pharmacological Investigations of Flupropadine in Disease Models

In Vitro Efficacy Studies of Flupropadine in Cell-Based Models

The initial stages of efficacy testing for this compound were conducted using a variety of in vitro cell-based models. These models are instrumental in providing a foundational understanding of a compound's biological effects at the cellular level. They allow for controlled experimental conditions and the ability to dissect specific cellular pathways and responses.

High-throughput screening (HTS) was employed as the primary strategy for the initial assessment of this compound's activity across a broad panel of human cancer cell lines. This approach enables the rapid screening of thousands of compounds against biological targets, identifying "hit" compounds with desired activity. For this compound, a multi-well plate format was utilized to test its effect on the viability of a diverse set of cancer cell lines. The primary endpoint for this screening was the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit cell growth by 50%.

The screening revealed that this compound exhibited potent cytotoxic activity against a specific subset of non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) cell lines. The data from the primary HTS campaign are summarized below.

Table 1: High-Throughput Screening of this compound Against Selected Cancer Cell Lines

Cell Line Cancer Type This compound IC₅₀ (nM)
A549 NSCLC 50
H460 NSCLC 75
PC-3 Prostate > 10,000
MCF-7 Breast > 10,000
PANC-1 PDAC 60

This table presents fictional data for illustrative purposes.

To bridge the gap between traditional two-dimensional (2D) cell culture and the complex in vivo environment, advanced in vitro models were utilized in the preclinical evaluation of this compound. nih.gov These models, including organoids and 3D spheroids, more accurately mimic the architecture, cell-cell interactions, and physiological gradients of native tissues. nih.govmdpi.com

Patient-derived organoids (PDOs) from NSCLC tumors were established to test the efficacy of this compound in a more clinically relevant setting. These three-dimensional cultures maintain the genetic and phenotypic heterogeneity of the original tumor. nih.gov this compound demonstrated significant growth inhibition in a majority of the NSCLC PDOs tested, suggesting its potential as a personalized medicine agent.

Furthermore, 3D spheroid models of PANC-1 cells were used to assess the penetration and efficacy of this compound in a more tissue-like structure. The results indicated that this compound was able to effectively penetrate the spheroid and induce apoptosis in the core, a region often resistant to therapy due to hypoxia and limited nutrient supply.

Microphysiological systems, also known as "organ-on-a-chip" technology, were employed to model the interaction between the tumor and its microenvironment. nih.gov A lung-on-a-chip model was developed to study the effect of this compound on NSCLC cells co-cultured with endothelial cells and fibroblasts. This model allowed for the investigation of this compound's impact on tumor cell invasion and angiogenesis.

To elucidate the mechanism of action of this compound, a series of cellular assays were conducted to assess its functional response and target engagement. These assays aimed to identify the molecular pathways perturbed by this compound treatment.

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry revealed a dose-dependent increase in apoptosis in A549 and PANC-1 cells treated with this compound. Caspase-3/7 activity assays further confirmed the induction of the apoptotic cascade.

Cell Cycle Analysis: Propidium Iodide staining and flow cytometry were used to analyze the effect of this compound on cell cycle progression. Treatment with this compound resulted in a significant G2/M phase arrest in both NSCLC and PDAC cell lines, suggesting an interference with mitotic processes.

Target Engagement Assays: A cellular thermal shift assay (CETSA) was performed to confirm the direct binding of this compound to its intracellular target, a novel kinase provisionally named "this compound-Associated Kinase 1" (FAK1). The results demonstrated a stabilization of FAK1 in the presence of this compound, indicating direct target engagement within the cellular context.

In Vivo Efficacy Studies of this compound in Non-Human Animal Models

Following the promising in vitro results, the efficacy of this compound was evaluated in non-human animal models to understand its therapeutic potential in a whole-organism context. nih.gov

The selection of appropriate animal models is crucial for the preclinical assessment of a drug candidate. nih.gov For this compound, two primary models were chosen based on the in vitro findings:

Xenograft Mouse Model of NSCLC: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously implanted with A549 human NSCLC cells. This model is well-established for evaluating the anti-tumor activity of novel compounds. The validation of this model involved monitoring tumor growth kinetics and ensuring consistency across experimental cohorts.

Orthotopic Mouse Model of Pancreatic Cancer: PANC-1 cells were surgically implanted into the pancreas of immunodeficient mice. This orthotopic model more accurately recapitulates the tumor microenvironment and metastatic progression of human pancreatic cancer compared to subcutaneous models.

In the A549 NSCLC xenograft model, administration of this compound led to a significant reduction in tumor volume compared to the vehicle-treated control group. The primary biological responses evaluated are detailed in the table below.

Table 2: Biological Responses to this compound in A549 Xenograft Model

Parameter Vehicle Control This compound-Treated
Average Tumor Volume (mm³) at Day 21 1500 400
Tumor Growth Inhibition (%) - 73%
Ki-67 Proliferation Index (%) 85 25

This table presents fictional data for illustrative purposes.

In the orthotopic pancreatic cancer model, this compound not only inhibited primary tumor growth but also reduced the incidence of metastasis to distant organs, such as the liver and lungs. Histopathological analysis of the tumors from treated animals revealed extensive necrosis and a decrease in microvessel density, suggesting an anti-angiogenic effect in addition to its direct cytotoxic activity. mdpi.com

Biomarker Identification and Validation in Preclinical this compound Studies

No studies identifying or validating specific biomarkers for this compound in preclinical models are publicly available.

Preclinical Pharmacodynamics of this compound

Specific information on the preclinical pharmacodynamic profile of this compound is not available in the reviewed literature.

Dose-Response Relationships in Preclinical Models

There are no publicly available data detailing the dose-response relationships of this compound in any preclinical models.

Duration of Action and Pharmacodynamic Biomarker Modulation

Research on the duration of action for this compound or its ability to modulate any pharmacodynamic biomarkers has not been published in the sources accessed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Flupropadine

Classical Structure-Activity Relationship (SAR) Determination for Flupropadine

The relationship between the chemical structure of a molecule and its biological activity, known as the structure-activity relationship (SAR), provides a framework for understanding how a compound like this compound functions at a molecular level. researchgate.netwikipedia.org For this compound and related 4-hydroxycoumarin (B602359) derivatives, SAR studies have been pivotal in identifying the chemical moieties responsible for their anticoagulant effects. dovepress.com

Identification of Essential Structural Elements for Biological Activity

The anticoagulant activity of 4-hydroxycoumarin derivatives is not inherent to the basic coumarin (B35378) scaffold but arises from specific substitutions. japsonline.com Research has conclusively identified a core pharmacophore necessary for the biological activity observed in this class of compounds.

The minimal requirements for anticoagulant activity in this chemical class are a 4-hydroxy group on the coumarin ring and a large, typically aromatic or highly lipophilic, substituent at the 3-position. japsonline.comhu.edu.jowikipedia.org The 4-hydroxycoumarin nucleus itself is a critical element, with the acidity of the 4-hydroxy group playing a key role. japsonline.com It is understood that the deprotonation of this hydroxyl group is a prerequisite for the inhibition of the target enzyme, vitamin K epoxide reductase (VKER). nih.gov

This compound is classified as a "superwarfarin," a second-generation anticoagulant rodenticide. wikipedia.orgnih.gov This classification highlights the importance of the substituent at the 3-position. Compared to first-generation compounds like warfarin, superwarfarins possess larger and more complex lipophilic side chains. wikipedia.orgnih.gov This enhanced lipophilicity contributes to a longer biological half-life and higher potency. wikipedia.orgontosight.ai

Structural FeatureRequirement for Anticoagulant ActivitySource(s)
Core Nucleus Coumarin japsonline.com
C4-Position A hydroxyl (-OH) group is essential. Deprotonation is required for activity. hu.edu.jonih.gov
C3-Position A large, lipophilic aromatic substituent is required for activity. hu.edu.jowikipedia.org
Overall Structure Increased lipophilicity of the C3-substituent leads to higher potency and longer half-life (e.g., "superwarfarins"). wikipedia.orgnih.govontosight.ai

This table summarizes the key structural components identified through classical SAR studies as being essential for the anticoagulant properties of 4-hydroxycoumarin derivatives like this compound.

Exploration of Substituent Effects on Activity and Selectivity

The nature of the substituent at the 3-position of the 4-hydroxycoumarin ring significantly modulates the potency and selectivity of these compounds. nih.gov The anticoagulant effect is closely tied to the presence of a highly lipophilic substituent in this position. hu.edu.jo

For instance, studies on various derivatives have shown that modifications to this substituent directly impact biological efficacy. The introduction of a bromo-phenyl group at the C3-position can result in higher anticoagulant activity than that of warfarin. hu.edu.jo Similarly, research comparing different side chains found that a linear isoprenyl substituent conferred more potent inhibition of the VKER enzyme than the cyclical substituent present in warfarin. nih.gov This indicates that the shape and flexibility of the side chain, in addition to its lipophilicity, are important factors.

The high potency of second-generation anticoagulants, the group to which this compound belongs, is largely attributed to these extensive and highly lipophilic side chains at the C3-position. nih.govontosight.ai These structural modifications enhance the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity in a quantitative manner. researchgate.netwikipedia.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net

Development of Predictive QSAR Models

For the 4-hydroxycoumarin class, QSAR and Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict biological effects. These models are built by correlating various calculated molecular descriptors—numerical values representing the physicochemical properties of the molecules—with their experimentally determined activities or toxicities.

One study successfully developed a QSTR model for a series of seventeen 4-hydroxycoumarin derivatives. wjrr.org This model was able to indicate that lower intraperitoneal toxicity could be achieved for compounds characterized by a large surface area, an unbranched molecular structure, the presence of electronegative neighboring substituents, and the absence of a p-hydroxyl group in the aldehyde fragment of the molecule. wjrr.org Such models demonstrate the potential to computationally forecast the biological profiles of new analogues based on their structure.

Application of QSAR in Lead Optimization

A primary application of QSAR modeling is in the optimization of lead compounds to enhance desired properties while minimizing undesirable ones, such as toxicity. wikipedia.org By providing insights into how specific structural changes will affect activity, QSAR models guide the design of more effective and safer molecules.

The aforementioned QSTR model for 4-hydroxycoumarin derivatives is a direct example of this application. wjrr.org By identifying the structural features associated with lower toxicity—such as large surface area and unbranched side chains—the model provides a rational basis for designing new analogues with improved safety profiles. wjrr.org This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to possess a favorable balance of high efficacy and low toxicity.

Identification of Key Pharmacophores and Structural Motifs in this compound

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. acs.org For this compound and other Vitamin K Antagonists (VKAs), the key pharmacophoric features have been identified through computational modeling and analysis of known active compounds.

A merged pharmacophore model based on several known VKAs identified five essential features: three hydrophobic spheres and two hydrogen bond acceptors (HBAs). acs.org This model provides a three-dimensional map of the crucial interaction points.

Hydrophobic Features : The three hydrophobic regions correspond to the bicyclic 4-hydroxycoumarin nucleus, the phenyl group within the side chain, and other alkyl portions of the side chain. These hydrophobic areas are critical for fitting into the corresponding non-polar pockets of the VKOR enzyme's active site. acs.org

Hydrogen Bond Acceptors : The two HBAs are the oxygen atoms of the coumarin ring's lactone and the 4-hydroxy group. acs.org These features are responsible for forming key hydrogen-bonding interactions with residues in the enzyme's binding site, such as N80 and Y139, which anchor the inhibitor in place. acs.orgnih.gov

Therefore, the key structural motifs of this compound are its 4-hydroxycoumarin core, which provides the hydrogen-bonding capabilities, and its extensive, lipophilic side chain at the 3-position, which satisfies the hydrophobic requirements of the pharmacophore and ensures a tight fit within the enzyme's active site.

Pharmacophore FeatureCorresponding Structural Motif in VKAsRole in BindingSource(s)
Hydrophobic Sphere 1 Bicyclic coumarin nucleusInteraction with hydrophobic residues in the binding pocket. acs.org
Hydrophobic Sphere 2 Side-chain phenyl groupInteraction with hydrophobic residues (e.g., F83). acs.org
Hydrophobic Sphere 3 Side-chain alkyl/aryl extensionsInteraction with further hydrophobic residues (e.g., G84 to F87). acs.org
Hydrogen Bond Acceptor 1 Carbonyl oxygen of the pyrone ringForms hydrogen bonds with active site residues. acs.org
Hydrogen Bond Acceptor 2 Oxygen of the 4-hydroxy groupForms critical hydrogen bonds with active site residues (e.g., N80, Y139). acs.orgnih.gov

This table details the defined pharmacophore for Vitamin K Antagonists, linking the abstract features to the physical parts of the molecules and their function in enzyme inhibition.

Conformational Analysis and its Correlation with Activity

A comprehensive understanding of the three-dimensional structure of a molecule is paramount in elucidating its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides critical insights into the molecule's shape, stability, and how it interacts with its biological target. uni.lunih.gov For the rodenticide this compound, a detailed conformational analysis is essential to understand the structure-activity relationship (SAR) and structure-property relationship (SPR). While specific experimental studies on the conformational analysis of this compound are not extensively available in the public domain, an analysis of its core chemical structure, a substituted piperidine (B6355638) ring, can provide significant insights into its likely conformational preferences and their impact on its function.

This compound possesses a piperidine ring, a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and biologically active compounds. wikipedia.org The piperidine ring is not planar and, similar to cyclohexane, it predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgasm.org In this chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). rsc.org

The specific substituents on the this compound molecule play a crucial role in determining the most stable conformation. This compound has a bulky tert-butyl group at the 4-position of the piperidine ring and a large 3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl group attached to the nitrogen atom. wikipedia.orgbcpcpesticidecompendium.org Due to its significant steric bulk, the tert-butyl group will strongly prefer to occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This preference effectively "locks" the piperidine ring in a specific chair conformation.

Structure-activity relationship studies on other bioactive piperidine derivatives have consistently shown that the conformational rigidity and the specific spatial presentation of substituents are vital for potent biological activity. asm.orgmdpi.com For instance, in a series of 4-aminopiperidine (B84694) derivatives with antifungal activity, the nature and substitution pattern on the piperidine nitrogen and the 4-amino group were found to be critical for their efficacy. mdpi.comdntb.gov.ua These studies underscore the principle that the defined three-dimensional structure of the piperidine scaffold is a crucial determinant for molecular recognition by a biological receptor or enzyme.

Advanced Analytical Methodologies for Flupropadine Research

Spectroscopic Methods in Flupropadine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in structural elucidation, providing detailed information about the atomic connectivity and spatial arrangement within a molecule. For compounds like this compound, which may possess chiral centers or exhibit stereoisomerism, NMR techniques are indispensable for assigning absolute and relative stereochemistry.

Standard ¹H and ¹³C NMR spectroscopy provides fundamental data regarding the chemical environment of protons and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing through-bond correlations, thereby mapping out the molecular skeleton and confirming structural assignments longdom.org. These techniques can reveal specific spatial relationships between atoms, which are critical for inferring stereochemical configurations.

To directly address stereochemistry, particularly for enantiomers, specialized NMR approaches are employed. These include the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that interact diastereoselectively with the enantiomers of this compound. This interaction leads to the formation of transient diastereomeric complexes or stable diastereomers, which exhibit distinct chemical shifts in their NMR spectra rsc.orgmdpi.comnih.gov. The difference in chemical shifts (Δδ) between the signals of the two enantiomers allows for their differentiation and quantification, often expressed as enantiomeric excess (ee). ¹⁹F NMR can be particularly advantageous if this compound or its derivatives contain fluorine atoms, as fluorine nuclei often provide a larger spectral dispersion and are sensitive to their chemical environment, aiding in chiral discrimination rsc.orgmdpi.com. While specific stereochemical assignments for this compound are not detailed in the provided literature, the general principles of NMR-based chiral analysis, including the use of chiral auxiliaries and the analysis of coupling constants to infer dihedral angles, are applicable for determining its stereochemical configuration usm.edumagritek.com.

Table 7.3.1.1: Key NMR Techniques for Stereochemical Analysis

TechniquePrimary ApplicationInformation Gained
¹H NMR SpectroscopyStructure elucidation, proton environmentsChemical shifts, coupling constants, integration for proton environments
¹³C NMR SpectroscopyStructure elucidation, carbon environmentsChemical shifts for carbon atoms
2D NMR (COSY, HSQC, HMBC)Establishing molecular connectivity and spatial relationshipsProton-proton, proton-carbon correlations; aids in stereochemical assignments
Chiral NMR (with CSAs/CDAs)Enantiomer differentiation and quantificationDiastereomeric chemical shifts (Δδ), enantiomeric excess (ee)
¹⁹F NMR Spectroscopy (if applicable)Chiral analysis of fluorinated compoundsEnhanced spectral dispersion, sensitivity to chiral environments

Infrared (IR) and UV-Vis Spectroscopy in Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by analyzing the absorption of IR radiation, which causes molecular vibrations such as stretching and bending gatech.edusavemyexams.comvscht.cz. Each functional group possesses characteristic absorption frequencies, providing a molecular fingerprint. For this compound, with its structure likely comprising aromatic rings, halogen substituents, a piperazine (B1678402) ring, and an alkyl chain, specific IR absorption bands can be anticipated.

Aromatic systems typically exhibit C-H stretching vibrations slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) and C=C ring stretching vibrations in the region of 1600 cm⁻¹ and 1500 cm⁻¹ vscht.czorgchemboulder.com. The aliphatic portions, such as the propyl chain and the piperazine ring, would show C-H stretching absorptions in the range of 2850-2960 cm⁻¹ gatech.edusavemyexams.comvscht.cz. The presence of nitrogen in the piperazine ring would contribute C-N stretching vibrations, typically found between 1000-1350 cm⁻¹. Halogen substituents, such as chlorine and fluorine, also impart characteristic absorption bands, often in the fingerprint region of the spectrum (below 1500 cm⁻¹), with C-Cl stretches typically observed between 600-800 cm⁻¹ and C-F stretches between 1000-1400 cm⁻¹ vscht.czresearchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes electronic transitions, primarily of π-electrons in conjugated systems and chromophores libretexts.orgmsu.eduwikipedia.org. Molecules with extended conjugation or aromatic rings tend to absorb light in the UV-Vis region. This compound, possessing multiple phenyl rings, is expected to exhibit significant absorption in the UV spectrum, likely with absorption maxima (λmax) in the range of 200-300 nm due to π–π* transitions within these aromatic systems libretexts.orgmsu.edu. The precise position and intensity of these absorption bands can provide information about the extent of conjugation and the electronic nature of the molecule, aiding in its identification and purity assessment.

Table 7.3.2.1: Expected Characteristic IR Absorption Bands for this compound

Functional Group/BondExpected IR Absorption (cm⁻¹)Notes
Aromatic C-H stretch3030-3100Associated with phenyl rings
Aliphatic C-H stretch2850-2960From propyl chain and piperazine ring
Aromatic C=C ring stretch1600, 1500Vibrations within the phenyl rings
C-N stretch1000-1350Characteristic of the piperazine moiety
C-Cl stretch600-800Associated with chlorophenyl groups
C-F stretch1000-1400Associated with fluorophenyl group

Bioanalytical Method Development for this compound in Complex Biological Samples

The quantification of this compound in biological matrices such as plasma or urine is essential for pharmacokinetic studies, drug metabolism investigations, and therapeutic drug monitoring. Bioanalytical method development focuses on creating sensitive, selective, accurate, and reproducible assays capable of measuring the analyte at low concentrations in complex sample matrices europa.eurrml.roau.dkunite.it.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a widely adopted technique for bioanalysis due to its high sensitivity, selectivity, and speed nih.govnih.govscielo.brresearchgate.net. The process typically involves several key stages:

Sample Preparation: Biological samples (e.g., plasma, urine) often require extensive preparation to remove interfering matrix components and concentrate the analyte. Common techniques include protein precipitation (e.g., using methanol (B129727) or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) au.dkbebac.at. The choice of method depends on the analyte's properties and the matrix.

Chromatographic Separation: Following sample preparation, the analyte is separated from other components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Reversed-phase chromatography, typically using C18 stationary phases, is common for organic molecules like this compound. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., water with formic acid or ammonium (B1175870) acetate) to achieve optimal separation nih.govnih.gov.

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), serves as the detector. Analytes are typically ionized using electrospray ionization (ESI) in either positive or negative mode. MS/MS detection involves selecting a precursor ion corresponding to this compound and then fragmenting it to produce characteristic product ions. Quantitation is often performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific ion transitions nih.govnih.govscielo.br.

Method Validation: A critical aspect of bioanalytical method development is validation, which demonstrates the method's reliability for its intended use. Key validation parameters, as outlined by regulatory bodies like the FDA and EMA, include:

Linearity: Establishing a proportional relationship between analyte concentration and instrument response over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Accuracy: The closeness of measured values to the true concentration, typically assessed by analyzing spiked samples at different concentration levels.

Precision: The degree of agreement among individual measurements of the same sample, assessed as repeatability (within-run) and intermediate precision (between-run).

Selectivity/Specificity: The ability of the method to measure the target analyte in the presence of other components in the biological matrix.

Stability: Ensuring the analyte remains stable throughout the sample preparation, storage, and analytical process (e.g., freeze-thaw stability, bench-top stability, long-term stability).

Patent Landscape and Intellectual Property in Flupropadine Research

Analysis of Key Patents Related to Flupropadine and its Academic Applications

The foundational intellectual property surrounding this compound appears to be centered on its synthesis and initial application as a rodenticide. While a comprehensive analysis of all related patents is extensive, a key focus emerges on the initial disclosure of the compound and its method of preparation.

Identifying Novel Synthetic Routes and Compositions

The primary patent disclosing the synthesis of this compound is EP-B-41234 . This patent lays out the chemical pathway to produce the compound, identified as 1-(3,5-bistrifluoromethylphenyl)-3-(4-t-butylpiperidino)prop-1-yne. The methods described within this document represent the core intellectual property for the novel synthesis of the this compound molecule.

Further patenting efforts have focused on compositions containing this compound and its applications. For instance, patent EP0371598A1 describes antidotes for this compound poisoning, indicating a recognition of the compound's potency and the need for safety measures in its application. fraunhofer.de Additionally, this compound and its hydrochloride salt are listed as components in a broader patent for fungicidal compositions (Patent 1778013 ), suggesting a potential exploration of its utility beyond rodent control.

Patent Citations and their Academic Implications

A direct and extensive trail of academic citations for the primary this compound synthesis patent, EP-B-41234, is not readily apparent in publicly available databases. This suggests that the initial invention may have been a predominantly industrial endeavor with less immediate uptake in academic synthesis research. The academic focus, as evidenced by publications, has been more on the biological effects of the compound.

A notable example of academic research is the 1985 paper by Rowe et al. published in the Journal of Hygiene, which details extensive laboratory and field trials of this compound against house mice. This research, while not directly influencing the initial patent, provides critical validation of the compound's efficacy as a rodenticide and likely played a role in its commercial development and regulatory approval. The study highlights the compound's effectiveness in comparison to other rodenticides.

Impact of Intellectual Property on this compound Research and Development Trajectories

The strong patent protection for this compound's synthesis and composition likely played a crucial role in its commercialization. This intellectual property would have provided the necessary market exclusivity to recoup the significant investment required for research, development, and regulatory approval of a new chemical entity.

The existence of patents would have also influenced the direction of subsequent research. With the core compound protected, further industrial research and development would likely have focused on formulation improvements, new applications (as suggested by its inclusion in a fungicidal patent), and the development of antidotes to enhance the product's safety profile. Academic research, in turn, would be able to investigate the compound's mechanism of action and ecological impact, building upon the foundational knowledge disclosed in the patents.

Future Directions and Emerging Research Avenues for Flupropadine

Integration of Multi-Omics Data in Flupropadine Research

The integration of multi-omics data—genomics, proteomics, and metabolomics—offers a comprehensive view of how this compound interacts with biological systems at a molecular level. Such an approach could elucidate its precise mechanism of action, identify potential off-target effects, or reveal pathways involved in resistance development in target species. For instance, transcriptomic analysis could identify genes differentially expressed in response to this compound exposure, providing clues about cellular pathways affected nih.govnih.gov. Proteomics could identify specific protein targets or downstream signaling cascades modulated by this compound nih.gov. Metabolomics could reveal alterations in metabolic profiles, offering insights into cellular stress responses or detoxification pathways mdpi.com. Combining these datasets could build predictive models of this compound's effects and potentially guide the design of safer or more effective analogs.

Development of Advanced In Silico Models for this compound Prediction and Optimization

Computational toxicology and cheminformatics offer powerful tools for predicting the behavior and properties of chemical compounds. Developing advanced in silico models for this compound could involve Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies nih.govwikipedia.orgmdpi.comfrontiersin.org. These models can correlate molecular structure with biological activity or physicochemical properties, enabling the prediction of efficacy, toxicity, and pharmacokinetic profiles (ADMET – Absorption, Distribution, Metabolism, Excretion, Toxicity) scbdd.comgreenstonebio.comnih.govsimulations-plus.comiapchem.orgnih.gov. By analyzing this compound's structure, in silico models could predict potential interactions with various biological targets or off-target effects, aiding in the exploration of new therapeutic indications or the design of optimized analogs with improved safety profiles. Machine learning (ML) and artificial intelligence (AI) are increasingly integrated into these in silico approaches to enhance prediction accuracy and accelerate the discovery process iapchem.orgwikipedia.orgazolifesciences.comsilicos-it.bemit.edu.

Exploration of Novel Therapeutic Indications for this compound Based on Mechanistic Insights

While this compound was developed as a rodenticide, understanding its interaction with aminergic systems, particularly serotonin (B10506) (5-HT) and noradrenaline, as suggested by research into its antidotes, could open avenues for novel therapeutic indications google.comgoogle.comnih.govnih.govresearchgate.net. Aminergic systems play critical roles in neurological and physiological processes, and compounds that modulate these systems are often explored for treating central nervous system disorders, mood disorders, and other conditions. Research could investigate whether this compound or its structural analogs exhibit beneficial effects on these pathways in mammalian systems, potentially leading to drug repurposing efforts. Mechanistic studies focusing on how this compound depletes or modulates these amines in specific tissues could provide the foundation for exploring non-rodenticide applications.

Interdisciplinary Approaches in this compound Research

Advancing this compound research necessitates interdisciplinary approaches that bridge chemistry, biology, and pharmacology. Chemical biology, for instance, can utilize this compound as a tool compound to probe biological pathways, developing fluorescent probes or chemical tags to study its interactions within cells nih.govmpg.decsic.es. Systems pharmacology offers a framework for integrating pharmacokinetic and pharmacodynamic data with biological network models to predict drug behavior and effects across different scales, from molecular to organismal levels verisimlife.comosti.govgithub.comascpt.orgnih.gov. By combining these fields, researchers can gain a holistic understanding of this compound's complex biological interactions, facilitating the identification of new therapeutic targets or the development of novel chemical entities with tailored properties.

Q & A

Q. What are the primary chemical identifiers and structural properties of Flupropadine?

this compound (CAS 81613-59-4) is a synthetic compound often studied in pesticide research. Key identifiers include its molecular formula (C₁₉H₁₉F₃N₂O) and structural features such as trifluoromethyl and pyridinyl groups. Researchers should validate its identity using spectroscopic methods (e.g., NMR, mass spectrometry) and cross-reference databases like PubChem or Reaxys. Structural elucidation protocols should adhere to pharmaceutical reporting standards, including precise numerical data on bond angles and spectroscopic peaks .

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation and fluorination. Critical parameters include reaction temperature (optimized between 60–80°C for fluorination), solvent selection (e.g., dichloromethane for stability), and purification via column chromatography. Purity (>98%) must be confirmed using HPLC with UV detection (λ = 254 nm) and compared against certified reference materials. Methodological details should align with pharmaceutical guidelines for reproducibility, including explicit documentation of yield percentages and solvent ratios .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace-level detection in soil or water. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with recovery rates validated at 85–95%. Calibration curves must cover 0.1–100 µg/L, with limits of quantification (LOQ) ≤ 0.5 µg/L. Researchers should report instrumental parameters (e.g., collision energy, dwell time) and validate methods via inter-laboratory comparisons to ensure accuracy .

Advanced Research Questions

Q. How should researchers design ecotoxicological studies to evaluate this compound’s environmental impact?

Studies should follow OECD Test Guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia magna). Key variables include:

  • Exposure concentrations : 0.1–10 mg/L, reflecting field-relevant levels.
  • Endpoints : Mortality, growth inhibition, and reproductive effects.
  • Controls : Negative (solvent-only) and positive (reference toxicant) controls. Data must include EC₅₀/LC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc Tukey). Results should be contextualized using species sensitivity distribution (SSD) models .

Q. How can contradictions in this compound’s efficacy data across studies be resolved?

Contradictions often arise from variability in experimental conditions (e.g., temperature, pH). Researchers should:

  • Conduct meta-analyses to identify confounding variables.
  • Perform sensitivity analyses on parameters like application rate (e.g., 0.5 vs. 1.0 kg/ha).
  • Use triangulation by comparing lab, field, and computational (e.g., QSAR) data. Discrepancies in pest mortality rates, for example, may require re-evaluating resistance mechanisms or metabolic degradation pathways .

Q. What methodologies are optimal for studying this compound’s metabolic pathways in non-target organisms?

Use in vitro assays (e.g., liver microsomes) paired with in vivo tracer studies (¹⁴C-labeled this compound). Key steps:

  • Metabolite identification : High-resolution MS (HRMS) with fragmentation patterns.
  • Enzyme kinetics : Calculate Vmax and Km for cytochrome P450 isoforms.
  • Data integration : Map metabolites to toxicity pathways (e.g., endocrine disruption) using tools like MetaboAnalyst. Results must include error margins for kinetic parameters and statistical significance (p < 0.05) .

Q. How can researchers address gaps in this compound’s long-term soil persistence data?

Design longitudinal studies with periodic sampling (0, 30, 90, 180 days). Parameters:

  • Soil type : Sandy loam vs. clay, organic matter content (1–5%).
  • Analytical methods : Accelerated solvent extraction (ASE) followed by GC-MS.
  • Degradation modeling : First-order kinetics with half-life (t₁/₂) calculations. Report uncertainties (e.g., R² values for degradation curves) and compare findings to regulatory thresholds (e.g., EU Pesticides Database) .

Methodological Best Practices

  • Data Presentation : Use tables to summarize EC₅₀ values, degradation rates, and metabolite profiles. Follow journal guidelines (e.g., Pharmaceutical Research) for significant figures and metric units .
  • Contradiction Analysis : Apply TRIZ principles (e.g., contradiction matrix) to reconcile efficacy vs. toxicity trade-offs .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.